molecular formula C6H3BrF3N B2368050 4-Bromo-2,3,6-trifluoroaniline CAS No. 1035690-63-1

4-Bromo-2,3,6-trifluoroaniline

Cat. No. B2368050
CAS RN: 1035690-63-1
M. Wt: 225.996
InChI Key: UFPYRCPXXIPDPF-UHFFFAOYSA-N
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Description

4-Bromo-2,3,6-trifluoroaniline is a chemical compound with the CAS Number: 1035690-63-1 . It has a molecular weight of 226 .


Molecular Structure Analysis

The InChI code for 4-Bromo-2,3,6-trifluoroaniline is 1S/C6H3BrF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2,3,6-trifluoroaniline are not available, it’s worth noting that similar compounds like 4-bromo-2,3,5,6-tetrafluoroaniline decompose when reacted with pentyl nitrite, yielding corresponding aryl radicals .


Physical And Chemical Properties Analysis

4-Bromo-2,3,6-trifluoroaniline is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-2,3,6-trifluoroaniline is utilized in the synthesis of dyes, notably in the creation of black fluorane dye, a crucial component for thermal papers. This is demonstrated in the research where a continuous homogeneous bromination technology in a modular microreaction system was developed to prepare 4-bromo-3-methylanisole, a related compound used for dye synthesis (Xie et al., 2020).

Electrochemical Oxidation Studies

The compound has been studied for its electrochemical oxidation properties. A research study analyzed the electrochemical oxidation of bromoanilines, including 4-bromoaniline and its derivatives, in acetonitrile solution, which is important for understanding its chemical behavior and potential applications (Kádár et al., 2001).

Chemical Synthesis and Organic Chemistry

4-Bromo-2,3,6-trifluoroaniline plays a role in various synthetic processes in organic chemistry. For example, it is involved in the synthesis of naphthalenes and other organic compounds, as evidenced by a study where derivatives of 4-bromo-2,3,6-trifluoroaniline were used in the generation of aryne intermediates for further chemical reactions (Schlosser & Castagnetti, 2001).

Photocatalytic Applications

The compound has applications in photocatalysis, where it is used in coupling reactions. A study focused on the use of a related compound, 2-bromo-3,3,3-trifluoropropene, in photocatalytic defluorinative reactions with N-aryl amino acids, emphasizing the potential for 4-Bromo-2,3,6-trifluoroaniline in similar photocatalytic processes (Zeng et al., 2022).

Steric and Electronic Effects in Chemical Reactions

Research has also delved into understanding the steric and electronic effects of the trifluoromethyl group in chemical reactions, which is relevant for compounds like 4-Bromo-2,3,6-trifluoroaniline. This was explored in a study where the effects of different substituents on chemical reactivity and interactions were analyzed (Schlosser et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2,3,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPYRCPXXIPDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035690-63-1
Record name 4-bromo-2,3,6-trifluoroaniline
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